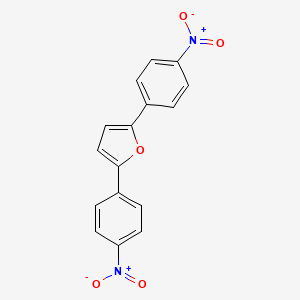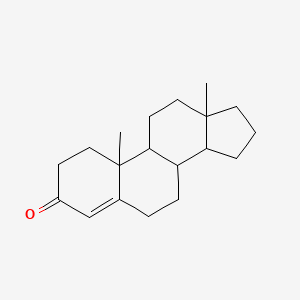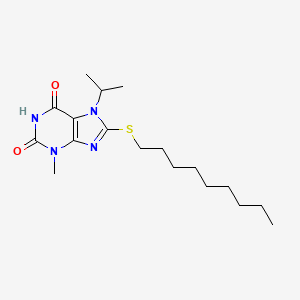
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide is a complex organic compound with the molecular formula C27H44Cl3N3OS and a molecular weight of 565.094 g/mol . This compound is known for its unique chemical structure, which includes a trichloromethyl group, a dimethylanilino group, and a hexadecanamide chain. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide involves multiple steps, starting with the preparation of the trichloromethyl intermediate. This intermediate is then reacted with 2,4-dimethylaniline under controlled conditions to form the dimethylanilino derivative. The final step involves the reaction of this derivative with hexadecanamide in the presence of a suitable catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound is limited due to its specialized use in research. The process involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the final product. This requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The dimethylanilino group may also interact with aromatic residues in proteins, further modulating the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)butanamide
- N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)dodecanamide
- N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)pentanamide
Uniqueness
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide is unique due to its long hexadecanamide chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions or membrane permeability .
Propiedades
Número CAS |
302913-85-5 |
|---|---|
Fórmula molecular |
C27H44Cl3N3OS |
Peso molecular |
565.1 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C27H44Cl3N3OS/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(34)32-25(27(28,29)30)33-26(35)31-23-19-18-21(2)20-22(23)3/h18-20,25H,4-17H2,1-3H3,(H,32,34)(H2,31,33,35) |
Clave InChI |
YQSVNYJJXLEZBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994925.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994926.png)

![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)
![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)

![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)

![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)


